molecular formula C14H12O5 B12309704 2,5,2'-Trihydroxy-4-methoxybenzophenone

2,5,2'-Trihydroxy-4-methoxybenzophenone

Cat. No.: B12309704
M. Wt: 260.24 g/mol
InChI Key: XHNFQUHVRWGKJG-UHFFFAOYSA-N
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Description

2,5,2'-Trihydroxy-4-methoxybenzophenone (CAS 202463-52-3) is a high-purity, naturally occurring benzophenone derivative of significant interest in biochemical and pharmacological research. As a metabolite of the common UV filter 2-Hydroxy-4-methoxybenzophenone (HMB or oxybenzone), it is a valuable standard and probe for studying the absorption, distribution, metabolism, and excretion (ADME) of this widely used compound . Researchers utilize it to understand metabolic pathways and potential biological effects in model systems. This compound is supplied for research use only. It is strictly intended for laboratory analysis and is not for diagnostic or therapeutic use, or human consumption. HANDLE WITH CARE. The product is offered as a solid powder with a molecular formula of C14H12O5 and a molecular weight of 260.24 g/mol . For optimal stability, it should be stored desiccated at -20°C . Solubility is noted in various organic solvents such as DMSO, acetone, and ethyl acetate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

(2,5-dihydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C14H12O5/c1-19-13-7-11(16)9(6-12(13)17)14(18)8-4-2-3-5-10(8)15/h2-7,15-17H,1H3

InChI Key

XHNFQUHVRWGKJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Distribution in Terrestrial Flora

The occurrence of this compound has been documented in a variety of plant species. The following sections provide a detailed account of its isolation from specific flora.

The rhizomes of Anemarrhena asphodeloides are a known source of this benzophenone (B1666685). nih.govchemfaces.commdpi.com Research has shown that the ethyl acetate-soluble fraction of the plant's rhizome extract is particularly rich in this compound. nih.govresearchgate.net

The isolation process typically begins with the extraction of the dried rhizomes using methanol. nih.gov This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The compound of interest is concentrated in the ethyl acetate fraction. Further purification is achieved through column chromatography over silica (B1680970) gel, which separates the various components of the extract. nih.govresearchgate.net Final purification steps may involve techniques like preparative thin-layer chromatography to yield the pure compound. One study identified 2,6,4'-trihydroxy-4-methoxybenzophenone as a principle with the potential to inhibit testosterone (B1683101) 5α-reductase. chemfaces.com

**Table 1: Isolation of 2,6,4'-Trihydroxy-4-methoxybenzophenone from *Anemarrhena asphodeloides***

Plant Part Extraction Solvent Fractionation Solvent Purification Method Reference
Rhizomes Methanol Ethyl Acetate Column Chromatography, Preparative TLC nih.govresearchgate.netnih.gov

Aniba rosaeodora, commonly known as rosewood, is highly valued for its essential oil, the major constituent of which is linalool. nih.govwikipedia.orgresearchgate.net Extensive chemical analyses of this species have focused on the volatile components of its essential oil. While the tree contains various substances, including other terpenes and benzoates, current scientific literature does not prominently report the isolation of 2,5,2'-Trihydroxy-4-methoxybenzophenone from this plant. nih.govmdpi.com The chemical profile of A. rosaeodora is dominated by monoterpenoids. researchgate.netresearchgate.net

The endemic species Iris adriatica has been a subject of phytochemical investigation, revealing a rich profile of isoflavonoids, xanthones, and benzophenones within its rhizomes. researchgate.netnih.govresearchgate.net One of the compounds successfully isolated from this plant is 2,6,4'-trihydroxy-4-methoxybenzophenone. bg.ac.rs

The isolation procedure involves extracting the dried and milled rhizomes with a dichloromethane/methanol mixture. bg.ac.rs This crude extract is then subjected to silica gel column chromatography. Gradient elution with solvent systems such as n-hexane/ethyl acetate and ethyl acetate/methanol is used to separate the extract into various fractions. The fractions containing the target benzophenone are further purified using preparative thin-layer chromatography with a dichloromethane/methanol solvent system to yield the isolated compound. bg.ac.rs

**Table 2: Isolation of 2,6,4'-Trihydroxy-4-methoxybenzophenone from *Iris adriatica***

Plant Part Extraction Solvent Fractionation Solvent System Purification Method Reference
Rhizomes Dichloromethane/Methanol (2:1) n-hexane/EtOAc and EtOAc/MeOH Silica Gel Column Chromatography, Preparative TLC bg.ac.rs

Phaleria macrocarpa, also known as Mahkota Dewa, is a medicinal plant indigenous to Indonesia and Malaysia, from which 2,6,4'-trihydroxy-4-methoxybenzophenone has been isolated. chemrj.orgnih.gov The compound has been identified in both the leaves and fruits of the plant. nih.govnih.govdoaj.org

For isolation from the leaves, a common method involves methanolic extraction, followed by partitioning with n-hexane, chloroform, and ethyl acetate. doaj.org The ethyl acetate extract, which contains the compound, is then subjected to column chromatography for separation and fractionation. Final purification through preparative thin-layer chromatography and recrystallization yields the pure 2,6,4'-trihydroxy-4-methoxybenzophenone. doaj.org Studies have also reported its isolation from the ethyl acetate fraction of the fruit. nih.gov This compound, along with its glycoside form, has been identified in ethanol extracts of the fruit as well. nih.gov

**Table 3: Isolation of 2,6,4'-Trihydroxy-4-methoxybenzophenone from *Phaleria macrocarpa***

Plant Part Extraction Solvent Fractionation Solvent Purification Method Reference
Leaves Methanol Ethyl Acetate Column Chromatography, Preparative TLC, Recrystallization doaj.org
Fruits Ethanol / Ethyl Acetate Ethyl Acetate Not specified nih.govnih.gov

Vangueria agrestis is a shrub found in tropical Africa that is used in traditional medicine. nih.gov Phytochemical studies on the dried roots of this plant have led to the isolation of several compounds, including ursane-type triterpenoid glycosides, an iridoid glucoside, and two benzophenone glycosides. figshare.comksu.edu.sa While these studies confirm the presence of benzophenone derivatives, the specific compound this compound (as an aglycone) has not been reported as an isolate. The identified benzophenones were glycosides, specifically 2-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-6,4′-dihydroxy-4-methoxy benzophenone. figshare.comksu.edu.sa

Gentiana rhodantha is a traditional ethnomedicine used in China, known to be a rich source of iridoids and polyphenols, particularly mangiferin. nih.govresearchgate.net Extensive chemical investigations of the whole plant have led to the identification of numerous compounds, including iridoids, secoiridoids, phenolic acids, flavonoids, and xanthones. frontiersin.orgsigmaaldrich.com However, based on the available scientific literature, the isolation of this compound has not been documented from this particular plant species. frontiersin.orginnerpath.com.au

Extraction and Purification Protocols from Plant Biomass

The initial step in isolating this compound from plant material involves the crucial processes of extraction and subsequent purification to obtain the compound in a pure form.

The choice of solvent is paramount for the efficient extraction of benzophenones from plant biomass. The polarity of the solvent plays a critical role, with different solvents yielding extracts containing a varied profile of phytochemicals. mdpi.com

A common strategy is sequential extraction with solvents of increasing polarity. For instance, plant material from Hypericum hypericoides has been sequentially extracted with hexane, ethyl acetate, and methanol. uno.edu This method allows for a preliminary fractionation of compounds based on their solubility. Polar solvents, particularly hydroalcoholic mixtures of ethanol or methanol, are frequently employed for the extraction of polyphenolic compounds like benzophenones. mdpi.com The specific solvent system can be tailored to optimize the yield of the target compound.

Table 1: Solvents Used for Extraction of Benzophenones from Hypericum Species

Solvent System Target Compounds Reference
Hexane, Ethyl Acetate, Methanol (Sequential) General phytochemical screening, including benzophenones uno.edu
Ethanol/Methanol (Pure or Hydroalcoholic) Polyphenols, including benzophenones mdpi.com

This table is interactive. You can sort and filter the data.

Following initial solvent extraction, the crude extract, which is a complex mixture of various compounds, must undergo further separation and purification. Chromatographic techniques are indispensable for this purpose, exploiting the differential affinities of compounds for a stationary phase and a mobile phase.

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC) using silica gel are often used for the initial fractionation of the crude extract. nih.gov For example, a dichloromethane extract of Hypericum seniawinii was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a high-resolution technique employed for the final purification of the target compound from the enriched fractions. nih.gov A common stationary phase used is C18, which is versatile for separating a wide range of compounds. mdpi.com The mobile phase typically consists of mixtures of water, methanol, and acetonitrile. mdpi.com For instance, a fraction from the column chromatography of H. seniawinii was further purified by preparative HPLC with a methanol/water mobile phase to afford pure benzophenone glycosides. nih.gov

Table 2: Chromatographic Techniques for Benzophenone Purification

Technique Stationary Phase Mobile Phase Example Purpose Reference
Column Chromatography Silica Gel Petroleum ether/Ethyl acetate gradient Initial Fractionation nih.gov

This table is interactive. You can sort and filter the data.

Chemotaxonomic Significance of Benzophenone Occurrence

The distribution of specific secondary metabolites, such as benzophenones, across different plant taxa can provide valuable insights for classification and evolutionary relationships, a field known as chemotaxonomy. Benzophenones are considered significant chemosystematic markers for certain plant families.

Their presence is a characteristic feature of the family Clusiaceae and the genus Hypericum. The structural diversity of benzophenones, including polyprenylated derivatives, within these groups is of particular interest. For example, the occurrence of specific types of polyisoprenylated benzophenones in Clusia species suggests they could be powerful chemotaxonomic markers for the Clusiaceae family. The close biosynthetic relationship between benzophenones and xanthones, where benzophenones act as precursors, further enhances their chemotaxonomic relevance, particularly in families like Guttiferae and Moraceae where both classes of compounds are prevalent. mdpi.com

Chemical Synthesis and Regioselective Methodological Advancements

Friedel-Crafts Acylation Approaches to Benzophenone (B1666685) Core Construction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry and represents a primary strategy for constructing the diarylketone core of benzophenones. nih.gov This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride. nih.gov

The synthesis of a polyhydroxybenzophenone intermediate, the precursor to 2,5,2'-Trihydroxy-4-methoxybenzophenone, is typically achieved by the condensation of two phenolic precursors. For instance, a common approach involves reacting a substituted benzoyl chloride with a phenol (B47542) or a polyhydroxylated benzene (B151609) derivative. google.com In a representative synthesis for a related compound, 2,2',4-trihydroxybenzophenone (B1594374) is formed by the reaction between salicylic (B10762653) acid and resorcinol. google.com This process establishes the fundamental carbon-carbon bond that links the two aromatic rings through a carbonyl group. The selection of appropriately substituted starting materials is critical for introducing the hydroxyl groups at the correct positions on the aromatic rings, which will later be available for methylation.

Lewis acid catalysts are essential for activating the acylating agent in Friedel-Crafts reactions. nih.govyoutube.com Common catalysts include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), boron trifluoride (BF₃), and iron(III) chloride (FeCl₃). researchgate.netgoogle.com The catalyst coordinates to the carbonyl oxygen of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the acyl group a much more potent electrophile, capable of attacking the electron-rich phenolic ring.

Anhydrous conditions are critical because the presence of water would hydrolyze the Lewis acid catalyst, rendering it inactive. wikipedia.org The choice and amount of catalyst can influence the reaction's yield and selectivity. For example, in some benzophenone syntheses, ionic liquids incorporating Lewis acids like BmimCl–ZnCl₂ have been used as both the catalyst and the solvent, offering high yields and simplified product isolation. researchgate.net

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst Name Chemical Formula Typical Application
Aluminum Chloride AlCl₃ A strong and widely used catalyst for acylation of various aromatic compounds. google.com
Zinc Chloride ZnCl₂ A milder Lewis acid, often used for reactions with sensitive substrates. google.com
Boron Trifluoride BF₃ A gaseous Lewis acid, often used as its etherate complex for convenience. google.com

Regioselective Methylation Strategies for Methoxy (B1213986) Group Introduction

Once the trihydroxybenzophenone core is assembled, the next critical step is the introduction of a methoxy group at a specific position (regioselectivity). To synthesize this compound, one of the hydroxyl groups on the same ring must be selectively methylated while the others remain free.

The regioselectivity of the methylation reaction is governed by the relative acidity and steric accessibility of the different hydroxyl groups. The electronic environment of each hydroxyl group, influenced by the positions of the carbonyl and other hydroxyl substituents, dictates its reactivity. Protecting groups may be employed to temporarily block more reactive hydroxyl groups, directing the methylation to the desired position, although simpler, direct methylation is often preferred if sufficient regioselectivity can be achieved. A patent for a related compound describes the methylation of 2,2',4-trihydroxybenzophenone to yield 2,2'-dihydroxy-4-methoxybenzophenone, demonstrating the feasibility of selective methylation on a polyhydroxybenzophenone scaffold. google.com

Various methylating agents can be employed for this transformation. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a powerful and common methylating agent used in the synthesis of methoxybenzophenones. google.comkyoto-u.ac.jp Alternatively, methyl halides such as methyl chloride or methyl iodide can be used, often in the presence of a base and a phase-transfer catalyst to enhance reactivity. google.com

The choice of solvent and base is crucial for controlling the reaction. Aprotic solvents like toluene, acetone, or chlorobenzene (B131634) are frequently used. google.comgoogle.comresearchgate.net The base, such as sodium carbonate or sodium hydroxide, deprotonates the target hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Table 2: Methylating Agents and Reaction Components

Component Example(s) Role in Reaction
Methylating Agent Dimethyl Sulfate, Methyl Iodide Provides the methyl group for the ether formation. google.comgoogle.com
Base Sodium Carbonate, Potassium Carbonate Deprotonates the hydroxyl group to increase its nucleophilicity. google.comresearchgate.net
Solvent Toluene, Acetone, Dichloromethane Provides the medium for the reaction; its polarity can influence reactivity. google.comorganic-chemistry.org

Comparative Analysis of Synthetic Pathways versus Natural Isolation for Research Purposes

The acquisition of this compound for research can be approached through either total chemical synthesis or isolation from natural sources. Each method presents distinct advantages and disadvantages.

Chemical Synthesis: The primary advantage of chemical synthesis is the potential for producing large, reliable quantities of the target compound with high purity. Synthetic routes, like those involving Friedel-Crafts acylation and regioselective methylation, allow for precise structural control. This enables the production of not only the natural product itself but also structural analogs for structure-activity relationship (SAR) studies, which are vital in medicinal chemistry research. nih.gov Synthesis provides unambiguous structural confirmation and avoids the complexities of separating the desired compound from a complex mixture of other natural products.

Natural Isolation: Polyhydroxylated and methoxylated benzophenones are known to occur in various plant species. nih.gov Isolating the compound from a natural source provides the molecule exactly as it is produced in nature, which can be important for certain biological and phytochemical studies. This approach avoids the use of potentially toxic reagents and solvents common in organic synthesis. However, natural isolation often suffers from very low yields, and the process can be laborious and time-consuming. The concentration of the target compound in the source organism can vary significantly based on geography, season, and other environmental factors, leading to an unreliable supply.

For most research purposes, particularly those requiring significant quantities of pure material for extensive testing or development, chemical synthesis is the more practical and reliable method. Natural isolation is often the starting point for discovery, identifying a novel bioactive compound, which then prompts the development of a synthetic route to support further investigation.

Scientific Literature Lacks Synthesis Data for this compound

Despite a thorough review of available scientific and patent literature, detailed information regarding the chemical synthesis and methodological advancements for the specific compound This compound is not presently available. Searches for data pertaining to its synthesis, including considerations of yield, purity, scalability, and environmental impact, did not yield specific results for this particular isomer.

The scientific community has extensively documented the synthesis of numerous other benzophenone derivatives, some with similar nomenclature. For instance, detailed synthetic routes, yield and purity data, scalability discussions, and green chemistry approaches are readily accessible for compounds such as 2-hydroxy-4-methoxybenzophenone (Oxybenzone or BP-3), 2,2'-dihydroxy-4-methoxybenzophenone (Dioxybenzone or BP-8), and various other hydroxylated and methoxylated analogs. These established procedures often involve reactions like Friedel-Crafts acylation and subsequent methylation or demethylation steps.

However, the specific substitution pattern of this compound presents unique regioselective challenges. The literature found focuses on the synthesis of related compounds, but does not provide the explicit data required to detail the synthesis of the target molecule as per the requested outline.

Consequently, an article focusing solely on the chemical synthesis, yield, purity, scalability, and environmental impact of this compound cannot be generated at this time due to the absence of published research findings on this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom to its specific position within the molecular structure, confirming connectivity and substitution patterns.

One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus, while the integration of ¹H signals reveals the number of protons, and splitting patterns (multiplicity) indicate adjacent proton neighbors.

For the illustrative isomer, 2,2'-Dihydroxy-4-methoxybenzophenone, typical ¹H and ¹³C NMR data recorded in deuterated chloroform (B151607) (CDCl₃) are presented below. chemicalbook.comchemicalbook.com The signals correspond to the protons and carbons of the two aromatic rings and the methoxy (B1213986) and hydroxyl functional groups.

Interactive Table 1: Illustrative ¹H NMR Data for 2,2'-Dihydroxy-4-methoxybenzophenone Note: This data is for an isomer and serves to illustrate the analytical technique.

Assign.Chemical Shift (ppm)Multiplicity
OH11.61Singlet
OH10.26Singlet
Aromatic H7.56Multiplet
Aromatic H7.55Multiplet
Aromatic H7.47Multiplet
Aromatic H7.06Multiplet
Aromatic H6.94Multiplet
Aromatic H6.52Doublet
Aromatic H6.49Doublet
OCH₃3.86Singlet

Source: ChemicalBook chemicalbook.com

Interactive Table 2: Illustrative ¹³C NMR Data for 2,2'-Dihydroxy-4-methoxybenzophenone Note: This data is for an isomer and serves to illustrate the analytical technique.

Assign.Chemical Shift (ppm)
C=O200.41
C-O166.21
C-O165.65
C-O160.81
C-H (Aromatic)135.02
C-H (Aromatic)132.38
C (Quaternary)120.37
C (Quaternary)118.76
C (Quaternary)118.38
C (Quaternary)113.23
C-H (Aromatic)107.43
C-H (Aromatic)101.52
OCH₃55.59

Source: ChemicalBook chemicalbook.com

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them. These correlation studies are crucial for unambiguously assigning the signals from the 1D spectra to their exact positions in the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2,5,2'-Trihydroxy-4-methoxybenzophenone, COSY would reveal the connectivity of protons on each aromatic ring, helping to trace the sequence of H-3'/H-4'/H-5'/H-6' on one ring and H-3/H-6 on the other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of each protonated carbon atom by linking the known ¹H chemical shift to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. This is vital for connecting molecular fragments. For instance, in this compound, the protons of the methoxy group (at C-4) would show a correlation to the C-4 carbon, confirming its position. Protons on the aromatic rings would show correlations to the carbonyl carbon (C=O), linking the two rings together. The use of HMBC is critical for distinguishing between different isomers. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a specialized 1D experiment that aids in differentiating carbon types. It produces positive signals for methyl (CH₃) and methine (CH) carbons, negative signals for methylene (B1212753) (CH₂) carbons, and no signal for quaternary carbons (like C=O or carbons with substituents other than hydrogen). This information simplifies the interpretation of the standard ¹³C NMR spectrum.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. The molecular formula of this compound is C₁₄H₁₂O₅, giving it a monoisotopic mass of 260.0685 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. For example, LC-MS analysis of the related isomer 2,3,4'-Trihydroxy-4-methoxybenzophenone shows a deprotonated molecule [M-H]⁻ with a measured m/z of 259.0616, consistent with the expected exact mass. nih.gov

LC-MS is a robust technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing less volatile and thermally sensitive compounds like hydroxylated benzophenones in complex mixtures. The sample is first separated on an LC column, and the eluting components are then ionized (commonly via electrospray ionization, ESI) and analyzed by the mass spectrometer. LC-MS/MS (tandem mass spectrometry) experiments can be performed where a specific parent ion is selected, fragmented, and its daughter ions are analyzed to provide further structural confirmation. nih.gov For example, LC-ESI-QTOF (Quadrupole Time-of-Flight) analysis of the isomer 2,3,4'-Trihydroxy-4-methoxybenzophenone shows a precursor [M-H]⁻ ion at m/z 259.0616, which fragments at a collision energy of 20 V to produce major daughter ions at m/z 165.0196 and 121.0291. nih.gov These fragments often correspond to the cleavage of the molecule at the carbonyl bridge. libretexts.orgchemguide.co.uk

GC-MS is another powerful separation and detection method, but it requires the analyte to be volatile and thermally stable. thermofisher.com Hydroxylated benzophenones, due to their polar hydroxyl groups, are generally not volatile enough for direct GC analysis. Therefore, a crucial derivatization step is required prior to analysis. nih.govresearchgate.net In this process, the active hydrogens of the hydroxyl groups are replaced with a nonpolar group, most commonly a trimethylsilyl (B98337) (TMS) group. agosr.comnih.gov This is typically achieved by reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govagosr.com

The resulting silylated derivative is much more volatile and can be readily analyzed by GC-MS. The mass spectrum of the derivatized compound will show a molecular ion corresponding to the TMS-ether and characteristic fragmentation patterns that can be used for identification and quantification. nih.govresearchgate.net This method is widely used for the trace analysis of hydroxylated benzophenones in environmental samples. nih.govagosr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores—the part of a molecule responsible for its color. The benzophenone (B1666685) core, with its conjugated system of aromatic rings and a carbonyl group, is a strong chromophore.

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substitution pattern of the hydroxyl and methoxy groups on the benzophenone framework. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent benzophenone molecule.

Expected UV-Vis Spectral Data for this compound (Hypothetical):

Solventλmax (nm)Molar Absorptivity (ε)Transition
MethanolData Not AvailableData Not Availableπ → π
Data Not AvailableData Not Availablen → π

Note: This table is a template for the type of data that would be presented. No experimental values for this compound have been found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to display distinct absorption bands corresponding to its hydroxyl (O-H), carbonyl (C=O), ether (C-O-C), and aromatic (C=C and C-H) functionalities. The precise positions of these bands can provide further structural insights, such as the presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Expected IR Absorption Bands for this compound (Hypothetical):

Wavenumber (cm⁻¹)Functional GroupDescription
Data Not AvailableO-H stretchBroad band, indicative of hydroxyl groups
Data Not AvailableC=O stretchStrong, sharp band for the benzophenone carbonyl
Data Not AvailableC=C stretchAromatic ring stretching
Data Not-AvailableC-O stretchEther and phenol (B47542) C-O stretching
Data Not AvailableC-H stretchAromatic C-H stretching
Data Not AvailableC-H bendAromatic C-H out-of-plane bending

Note: This table illustrates the expected functional group absorptions. No experimental IR spectrum for this compound has been located in the reviewed sources.

Purity Assessment via Chromatographic Methods (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for the separation and purity assessment of chemical compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique often used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity.

In a TLC analysis of a sample of this compound, the compound would be spotted on a stationary phase (e.g., silica (B1680970) gel) and developed with a suitable mobile phase (a solvent or mixture of solvents). The purity of the sample is indicated by the number of spots observed after visualization (e.g., under UV light). A single spot suggests a pure compound, while multiple spots indicate the presence of impurities.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific chromatographic conditions.

Hypothetical TLC Data for this compound:

Stationary PhaseMobile PhaseRf Value
Silica GelData Not AvailableData Not Available

Note: This table is a representation of how TLC data would be reported. Specific experimental conditions and Rf values for this compound are not available in the literature reviewed.

Mechanistic Investigations of Biological Activities in Vitro and Cellular Research

Enzyme Inhibition Mechanism Studies

2,6,4'-Trihydroxy-4-methoxybenzophenone has been identified as an inhibitor of testosterone (B1683101) 5α-reductase, although its activity is characterized as weak. chemfaces.com This enzyme is critical in androgen metabolism, as it catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The accumulation of DHT is a primary mechanism responsible for prostate growth. nih.gov

The mechanism of inhibition by compounds like 5α-reductase inhibitors (5-ARIs) typically involves blocking the enzyme's active site. nih.gov While detailed kinetic studies for 2,6,4'-Trihydroxy-4-methoxybenzophenone are not extensively published, inhibitors of this enzyme often act competitively with respect to the testosterone substrate. This means they bind to the same active site on the enzyme, preventing testosterone from binding and being converted to DHT.

Table 1: Testosterone 5α-Reductase Inhibitory Activity

CompoundSource OrganismInhibitory ActivityReference
2,6,4'-Trihydroxy-4-methoxybenzophenoneAnemarrhena asphodeloidesWeak chemfaces.com

In contrast to its weak effect on 5α-reductase, 2,6,4'-Trihydroxy-4-methoxybenzophenone demonstrates significant inhibitory activity against pancreatic lipase (B570770). chemfaces.com Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, responsible for hydrolyzing 50-70% of total dietary triglycerides into smaller molecules that can be absorbed by the intestines. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing obesity. nih.gov

Studies on other natural product inhibitors, such as flavones, have shown that they can act as competitive inhibitors of pancreatic lipase. nih.gov This suggests that 2,6,4'-Trihydroxy-4-methoxybenzophenone likely binds to the active site of the lipase enzyme, preventing it from accessing its triglyceride substrate. This mode of action effectively reduces the digestion and subsequent absorption of dietary fat.

Table 2: Pancreatic Lipase Inhibitory Activity

CompoundSource OrganismInhibitory ActivityReference
2,6,4'-Trihydroxy-4-methoxybenzophenoneAnemarrhena asphodeloidesSignificant chemfaces.com

Neurobiological Activity Mechanisms

2,6,4'-Trihydroxy-4-methoxybenzophenone has been shown to possess neurotrophic activity, specifically by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 µg/mL. chemfaces.com PC-12 cells are a well-established model used in neurobiology because they respond to nerve growth factor (NGF) by ceasing proliferation and differentiating into neuron-like cells, characterized by the extension of neurites (axons and dendrites). nih.govnih.gov

The ability of this compound to induce neurite outgrowth indicates it can activate the intracellular signaling pathways necessary for neuronal differentiation. chemfaces.comnih.gov Some compounds can initiate this process even in the absence of NGF, suggesting they may mimic NGF's effects or act on parallel pathways that lead to the same morphological changes. nih.gov

The observed neurite outgrowth suggests an interaction with neurotrophic signaling cascades. chemfaces.com While direct evidence of 2,6,4'-Trihydroxy-4-methoxybenzophenone modulating the expression of neurotrophic factors like NGF or brain-derived neurotrophic factor (BDNF) is not detailed, the mechanisms of other polyphenolic compounds provide insight. Many polyphenols exert neurotrophic effects by activating key signaling pathways, such as the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are downstream of neurotrophin receptors. nih.gov

Furthermore, some flavonoids and other polyphenols have been shown to increase the expression of neurotrophic factors or enhance the phosphorylation of the cyclic adenosine (B11128) monophosphate response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity. nih.gov It is plausible that the neurotrophic activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone involves similar mechanisms, activating signaling cascades that are typically initiated by neurotrophic factors to promote neuronal differentiation.

Antioxidant Activity and Free Radical Scavenging Mechanisms

2,6,4'-Trihydroxy-4-methoxybenzophenone exhibits antioxidant activity, with a reported IC50 value of 10.57 µg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. chemfaces.com The capacity of phenolic compounds to act as antioxidants is directly related to their chemical structure, particularly the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings. nih.govresearchgate.net

The primary mechanisms by which phenolic compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The presence of multiple hydroxyl groups on the benzophenone (B1666685) structure provides available hydrogen atoms for this process.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then releases a proton. nih.gov

DPPH Radical Scavenging Mechanisms

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method to evaluate the antioxidant capacity of compounds. nih.govmdpi.com This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov Phenolic compounds, in particular, are known to be effective DPPH radical scavengers. mdpi.com

While direct studies on the DPPH radical scavenging activity of 2,5,2'-Trihydroxy-4-methoxybenzophenone are not extensively available, research on its isomers provides significant insights. For instance, 2,6,4'-Trihydroxy-4-methoxybenzophenone has demonstrated notable antioxidant activity in the DPPH assay, with a reported half-maximal inhibitory concentration (IC50) of 10.57 µg/mL. targetmol.commolnova.com Similarly, 2,2',4-trihydroxybenzophenone (B1594374) has been shown to possess radical-scavenging properties comparable to other phenolic compounds. nih.gov The antioxidant activity of these compounds is attributed to their hydroxyl groups, which can readily donate a hydrogen atom to stabilize free radicals. nih.govnih.gov

The general mechanism of DPPH radical scavenging by phenolic compounds involves the transfer of a hydrogen atom from the hydroxyl group of the phenol (B47542) to the DPPH radical. This process converts the DPPH radical into its reduced form, DPPH-H, while the phenolic compound becomes a radical itself, which is generally more stable and less reactive due to resonance delocalization.

Cellular Protection Against Oxidative Stress

Beyond simple chemical assays, the protective effects of trihydroxy-methoxybenzophenone isomers against oxidative stress have been observed in cellular models. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a variety of diseases.

A structurally related flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone , has been shown to protect PC12 cells from dopamine-induced toxicity by attenuating the redox imbalance. nih.gov It achieves this by regulating the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), a key indicator of cellular oxidative stress. nih.gov Furthermore, a chalcone (B49325) with a similar substitution pattern, 4,2',5'-trihydroxy-4'-methoxychalcone , has been found to exhibit anti-inflammatory properties by inducing the expression of heme oxygenase-1 (HO-1) in murine macrophages. nih.gov HO-1 is a crucial antioxidant enzyme that plays a significant role in the cellular defense against oxidative stress. These findings suggest that compounds with similar structural features to this compound can actively protect cells from oxidative damage.

Cellular Proliferation Modulation and Apoptotic Pathways

Inhibition of Proliferation in Carcinoma Cell Lines (e.g., HT-29 Human Colon Carcinoma, HeLa)

Research has demonstrated the potential of trihydroxy-methoxybenzophenone isomers to inhibit the growth of various cancer cell lines. One isomer, 2,4',6-Trihydroxy-4-methoxybenzophenone , was found to inhibit the proliferation of the HT-29 human colon carcinoma cell line in a dose- and time-dependent manner. nih.govresearchgate.net Another isomer, 2,6,4'-Trihydroxy-4-methoxybenzophenone , exhibited a low cytotoxic effect against HeLa (human cervical cancer) cells, with an IC50 value of 132 µg/mL. targetmol.commolnova.com

The antiproliferative effects of these compounds are a key area of interest in the search for new anticancer agents. The table below summarizes the cytotoxic activity of a related isomer on different cell lines.

CompoundCell LineEffectIC50 Value
2,6,4'-Trihydroxy-4-methoxybenzophenone HeLaLow Cytotoxicity132 µg/mL targetmol.commolnova.com
2,6,4'-Trihydroxy-4-methoxybenzophenone 3T3Low Cytotoxicity158 µg/mL targetmol.commolnova.com

Specificity of Cellular Effects on Normal Versus Cancerous Cell Lines (e.g., 3T3, WRL-68, MRC-5)

An important aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Studies on isomers of this compound have shown promising results in this regard.

2,4',6-Trihydroxy-4-methoxybenzophenone was found to cause minimal damage to WRL-68 (normal human liver) and MRC-5 (normal human lung fibroblast) cell lines, indicating a degree of selectivity for the cancerous HT-29 cells. nih.govresearchgate.net Similarly, 2,6,4'-Trihydroxy-4-methoxybenzophenone displayed low cytotoxicity towards the normal 3T3 fibroblast cell line, with an IC50 of 158 µg/mL, which is higher than its IC50 for the HeLa cancer cell line. targetmol.commolnova.com This suggests that these compounds may have a therapeutic window where they can effectively target cancer cells with reduced harm to normal tissues.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The inhibition of cancer cell proliferation by these compounds is often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death).

In-depth studies on 2,4',6-Trihydroxy-4-methoxybenzophenone revealed that it induces G0/G1 phase arrest in HT-29 cells in a time-dependent manner when treated at its IC50 concentration of 115 µM. nih.govresearchgate.net This arrest prevents the cells from progressing through the cell cycle and dividing.

Furthermore, this isomer was shown to induce apoptosis in HT-29 cells, as evidenced by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govresearchgate.net Mechanistically, this was associated with the upregulation of several key proteins involved in the apoptotic pathway, including PUMA, Bak, Bcl-2, and Mcl-1. nih.gov The regulation of these proteins suggests that the compound induces apoptosis through the mitochondria-dependent pathway. nih.gov

Lipid Metabolism and Cholesterol Homeostasis Regulation

Emerging evidence suggests that some isomers of this compound may play a role in regulating lipid metabolism and cholesterol levels. For instance, 2',6',4-trihydroxy-4'-methoxybenzophenone has been reported to have the potential to reduce cholesterol levels. researchgate.net

The mechanism for this is thought to involve the scavenger receptor class B type I (SR-BI), which is a key receptor for high-density lipoprotein (HDL) cholesterol. researchgate.net SR-BI facilitates the selective uptake of cholesterol from HDL into the liver for metabolism and excretion. researchgate.net It is proposed that compounds like this isomer can increase the expression of SR-BI, thereby enhancing the clearance of cholesterol from the blood. researchgate.net

Additionally, studies on the metabolites of related compounds have shown that they can inhibit cholesterol biosynthesis at the transcriptional level by suppressing the expression of key enzymes involved in this process. plos.org

Modulation of Scavenger Receptor Class B Type 1 (SR-BI) Expression

No studies were found that investigate the effect of this compound on the expression of Scavenger Receptor Class B Type 1 (SR-BI).

Transcriptional Activity Enhancement of SR-BI Promoter

There is no available research on whether this compound enhances the transcriptional activity of the SR-BI promoter.

Proposed Mechanisms for Cholesterol Level Reduction

No proposed mechanisms for cholesterol level reduction involving this compound have been described in the scientific literature.

Interactions with Specific Molecular Targets and Biochemical Pathways

Specific molecular targets and interactions with biochemical pathways for this compound have not been identified in the reviewed literature. While a study on the in vitro metabolism of benzophenone-3 identified 2,5-dihydroxy-4-methoxybenzophenone as a metabolite, this does not provide information on the specific molecular interactions of the parent compound . nih.gov

Influence of Glycosylation on Biological Activity Profiles

There is no information available regarding the influence of glycosylation on the biological activity profile of this compound.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position on Biological Target Specificity

The positioning of hydroxyl groups on the benzophenone (B1666685) scaffold is a critical determinant of biological target specificity. Research on various benzophenone derivatives has consistently shown that these functional groups are pivotal for their biological actions. nih.gov

In studies of related double hydroxide-based benzophenone derivatives as cyclooxygenase-2 (COX-2) inhibitors, the hydroxyl group was found to be crucial for enhancing inhibitory activity. nih.gov A significant finding from these studies was that the presence of three adjacent phenolic hydroxyl groups on one of the benzene (B151609) rings was particularly beneficial for effective COX-2 binding. nih.gov This suggests that the 2,5-dihydroxy substitution pattern on one ring of 2,5,2'-Trihydroxy-4-methoxybenzophenone, in conjunction with the 2'-hydroxy group on the second ring, likely plays a significant role in its interaction with specific biological targets. The planarity of the system, which allows for conjugation between the carbonyl and hydroxyl groups, may also contribute to its hydrogen-donating power and interaction with target enzymes. nih.gov

The biological properties of benzophenones are known to vary significantly with the substitution pattern on the aryl rings, with a substantial amount of research focused on the derivatization of these hydroxyl groups. nih.gov This underscores the importance of the specific hydroxylation pattern in defining the therapeutic potential and target profile of compounds like this compound.

Role of Methoxy (B1213986) Groups in Enhancing Bioavailability and Membrane Permeability

The methoxy group in this compound is expected to influence its bioavailability and ability to cross cellular membranes. The parent compound, 2-hydroxy-4-methoxybenzophenone (HMB or oxybenzone), from which this compound is a metabolite, has been reported to have poor bioavailability. nih.gov Following administration in rats, HMB is metabolized into several compounds, including 2,5-dihydroxy-4-methoxybenzophenone. nih.gov

Effects of Glycosidic Modifications on Potency and Selectivity

Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacological profile of a molecule, including its potency and selectivity. Studies on benzophenone glycosides have shown that they possess α-glucosidase inhibitory properties, which is relevant for anti-diabetic therapies. umn.edu The synthesis of benzophenone-O-glycosides has been explored to create new derivatives with potential therapeutic applications. umn.edu

Correlation between Structural Features and Antioxidant Efficacy

The antioxidant properties of polyhydroxybenzophenones are well-documented and are strongly correlated with their structural features. The presence of multiple hydroxyl groups is a key factor in their ability to scavenge free radicals.

Research on phenolic acids has demonstrated that both methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups contribute to their antioxidant activities. nih.gov The antioxidant capacity is related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group. nih.gov In general, a greater number of hydroxyl and methoxyl groups leads to higher antioxidant activity. nih.gov

The 2,5-dihydroxybenzoyl moiety, present in this compound, is a significant contributor to antioxidant potential. A study on novel synthetic benzophenone analogues identified a compound containing a 5-(2,5-dihydroxybenzoyl) group as having substantial antioxidant activity. This derivative was effective in decreasing reactive oxygen species (ROS) production.

The combined presence of three hydroxyl groups and a methoxy group in this compound suggests a strong potential for antioxidant efficacy through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov

Substituent Effects on Enzyme Inhibitory Profiles

The substituents on the benzophenone core are critical in defining its enzyme inhibitory profile. Different substitution patterns can lead to inhibition of a wide range of enzymes.

For example, a related compound, 2,6,4'-Trihydroxy-4-methoxybenzophenone, has been shown to exhibit weak inhibitory activity against testosterone (B1683101) 5α-reductase but significant inhibition of pancreatic lipase (B570770) activity. nih.gov This highlights the specificity of inhibition based on the precise arrangement of hydroxyl and methoxy groups.

Furthermore, studies on other benzophenone derivatives have revealed their potential as enzyme inhibitors. For instance, benzophenone-4,4'-O,O-bis-sulfamate has been identified as a potent irreversible inhibitor of steroid sulfatase. The carbonyl and bis-sulfamate groups were found to be essential for this activity. As previously mentioned, certain double hydroxide-based benzophenones show effective binding and inhibition of COX-2. nih.gov The inhibitory mechanism can be competitive, noncompetitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its active site. nih.gov

Given that this compound is a metabolite of oxybenzone (B1678072) formed by cytochrome P450 enzymes, it is also plausible that it could interact with and potentially inhibit these or other enzymes. nih.gov The specific inhibitory profile of this compound would be dependent on its unique three-dimensional structure and the electronic properties conferred by its substituents.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide a deep dive into the behavior of electrons and are crucial for predicting reactivity, stability, and spectroscopic characteristics.

The electronic structure of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's properties.

A small HOMO-LUMO gap suggests that a molecule can be easily polarized and is associated with high chemical reactivity and low kinetic stability. nih.govresearchgate.net Conversely, a large gap indicates high stability and lower chemical reactivity. researchgate.net These properties are essential for predicting how a compound might behave in a chemical reaction or a biological system. For instance, the analysis of the HOMO-LUMO gap helps in understanding electronic and optical properties, as well as the sensitivity of atoms to electrophilic and nucleophilic attacks. researchgate.net While specific calculations for 2,5,2'-Trihydroxy-4-methoxybenzophenone are not published, DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are commonly used to compute these energy levels and related electronic properties like chemical hardness, potential, and electronegativity. nih.gov

Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis This table is illustrative of the types of data generated from such an analysis, as specific values for the target compound are not available.

ParameterDescription
E_HOMOEnergy of the Highest Occupied Molecular Orbital
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Difference between E_LUMO and E_HOMO, indicates chemical reactivity
Ionization Potential (I)-E_HOMO
Electron Affinity (A)-E_LUMO
Global Hardness (η)(I-A) / 2
Chemical Potential (μ)-(I+A) / 2
Global Electrophilicity (ω)μ² / (2η)

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can gain a complete description of the molecular motions. nih.gov This process typically involves optimizing the molecular geometry and then performing a frequency calculation using DFT. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can then be correlated with peaks observed in experimental spectra. nih.gov Such analysis provides confidence in the assignment of fundamental vibrations and can help in identifying specific functional groups within the molecule. nih.gov

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. It is a critical factor in determining how a molecule will interact with other polar molecules, including solvents and biological receptors. Quantum mechanical calculations can accurately predict the magnitude and direction of the molecular dipole moment, offering insights into the molecule's intermolecular interaction capabilities.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process used to find the configuration of minimum energy, which corresponds to the most stable form of the chemical structure. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational efficiency. chemicalbook.com Different methods, including molecular mechanics (MM+) and semi-empirical methods (like PM7), can also be used, but DFT approaches (such as B3LYP/6-31++G*) often provide more reliable results for generating the minimum energy conformer. chemicalbook.com The optimized geometry serves as the foundation for all subsequent computational analyses, including vibrational spectra and docking simulations. researchgate.netchemicalbook.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scienceopen.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. scienceopen.comfip.org The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity, usually reported as a docking score in units such as kcal/mol. nih.gov

The progesterone (B1679170) receptor (PR) is a key target in the treatment of certain types of breast cancer and in the study of gynecological therapies. japsonline.comnih.gov Molecular docking can be used to predict the binding affinity of a compound like this compound to the ligand-binding domain of the progesterone receptor. A strong binding affinity, indicated by a highly negative docking score, suggests that the compound could potentially act as a modulator of the receptor's activity. scienceopen.com For example, in silico studies on other compounds have successfully used molecular docking to screen for potential PR agonists or antagonists by evaluating their binding energy and interactions with key amino acid residues in the receptor's active site, such as GLN725 and ARG766. scienceopen.comjapsonline.com

Characterization of Key Intermolecular Interactions

The structural and electronic properties of this compound are dictated by a variety of intermolecular and intramolecular forces. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these interactions.

A primary feature of 2-hydroxybenzophenone (B104022) derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at the C2' position and the adjacent carbonyl group oxygen. This interaction significantly influences the molecule's conformation, stability, and photochemical behavior. Computational studies on analogous 2-hydroxybenzophenones confirm that this intramolecular hydrogen bond is a dominant stabilizing feature.

Beyond this, the additional hydroxyl groups at the C2 and C5 positions, along with the methoxy (B1213986) group, can participate in various non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form a network of intermolecular hydrogen bonds with solvent molecules or biological receptors. DFT calculations can quantify the strength of these bonds by analyzing parameters like bond distance, bond angle, and interaction energy.

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial for crystal packing and binding to planar regions of macromolecules.

Computational techniques such as Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions, providing a detailed map of the attractive and repulsive forces within the molecular system.

Table 1: Illustrative Intermolecular Interaction Analysis for a Hydroxybenzophenone Analogue (Note: This table is illustrative of the data types obtained from DFT calculations for similar compounds, as specific data for this compound is not available in the cited literature.)

Interaction TypeAtoms InvolvedCalculated Distance (Å)Interaction Energy (kcal/mol)Methodology
Intramolecular H-BondO(2')-H···O=C1.75-10.5DFT (B3LYP/6-311G)
Intermolecular H-BondO(5)-H···O (Solvent)1.82-6.8DFT/PCM
π-π StackingRing A ··· Ring B'3.50-2.5DFT with Dispersion Correction

Solvent Effects on Electronic and Geometrical Properties of Benzophenones

The properties of this compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. researchgate.netresearchgate.net This approach allows for the calculation of molecular properties in different solvents without the prohibitive computational cost of modeling individual solvent molecules. researchgate.net

Theoretical studies on related flavonoids and benzophenones demonstrate that solvent polarity can alter both electronic and geometrical properties:

Electronic Properties: The UV-Vis absorption spectrum of a molecule is sensitive to the solvent. Generally, n → π* electronic transitions experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions undergo a bathochromic (red) shift to longer wavelengths. targetmol.com By performing Time-Dependent DFT (TD-DFT) calculations combined with PCM, it is possible to predict the absorption maxima (λmax) in various solvents. targetmol.com The HOMO-LUMO energy gap, an indicator of chemical reactivity, also changes with solvent polarity, typically decreasing in more polar solvents. nih.gov

Table 2: Illustrative Solvent Effects on Key Properties of a Benzophenone (B1666685) Analogue (Note: This table illustrates the typical trends observed in computational studies on related compounds. Specific values for this compound would require dedicated calculations.)

SolventDielectric Constant (ε)Predicted λmax (nm) (π→π*)Calculated Dipole Moment (D)Calculated HOMO-LUMO Gap (eV)
Gas Phase1.03202.94.5
Cyclohexane2.03223.14.4
Acetone20.73284.14.2
Ethanol24.63304.34.1
Water80.13324.54.0

In Silico Prediction Models for Biological Activity Screening

In silico models offer a rapid and cost-effective approach to screen compounds for potential biological activities and to prioritize them for further experimental testing. For this compound, several computational strategies can be employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical equation can be developed to predict the activity of new or untested compounds. For benzophenone derivatives, descriptors such as potential energy, dipole moment, and electron affinity have been used to build QSAR models for activities like antimalarial efficacy. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. The method involves placing the ligand (this compound) into the binding site of a target protein with a known 3D structure and calculating a "docking score," which estimates the binding affinity. This can identify potential biological targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Studies on similar benzophenones have used docking to explore inhibitory activity against enzymes like 3β-hydroxysteroid dehydrogenases.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound. Computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity based on the molecular structure, helping to identify potential liabilities early in the drug discovery process.

Table 3: Illustrative In Silico Screening Profile for a Benzophenone Derivative (Note: This table represents the type of predictive data generated from various in silico models. The values are hypothetical and for illustrative purposes only.)

Prediction TypeParameterPredicted Value/OutcomeModeling Method
QSARAntioxidant Activity (IC50, µM)15.5 (Predicted)MLR Model based on EHOMO & logP
Molecular DockingBinding Energy (kcal/mol) with CDK2-8.2AutoDock Vina
ADMETHuman Oral AbsorptionHigh (>80%)Rule-based Model
ADMETLipinski's Rule of 50 ViolationsProperty Calculation

Analytical Methodologies for Quantitative and Qualitative Research

Chromatographic Methods for Quantification in Complex Matrices

Chromatographic techniques, particularly when coupled with mass spectrometry, are the gold standard for the precise quantification of benzophenone (B1666685) derivatives in complex biological and environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in the analysis of benzophenone metabolites. For instance, HPLC has been employed to detect 2,5-dihydroxy-4-methoxybenzophenone in in-vitro studies involving rat and human liver microsomes. nih.gov In these studies, it was identified as a novel major metabolite of benzophenone-3. nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices like human urine and semen, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to clean up the sample and preconcentrate the analytes before injection into the LC-MS/MS system. nih.govresearchgate.net This approach allows for the quantification of compounds at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov

An on-line SPE-HPLC-MS/MS method has been successfully used for the quantification of related phenolic compounds in human urine, demonstrating the power of this technique to handle complex samples and differentiate between conjugated (glucuronide and sulfate) and free forms of the analytes. nih.gov The standard addition calibration method is frequently used to counteract matrix effects, ensuring high accuracy in quantification. nih.govresearchgate.net

Below is a table summarizing typical parameters for the quantification of a related benzophenone and its metabolites in human samples using an SPE-LC-MS/MS method.

Table 1: Example of SPE-LC-MS/MS Method Parameters for Benzophenone Analysis in Biological Samples

ParameterUrine SamplesSemen Samples
Sample PreparationSolid-Phase Extraction (SPE)
Detection MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Accuracy (Recovery %)98% to 115%86% to 111%
Limits of Detection (LOD)0.027–0.103 ng/mL1–3 ng/mL
Repeatability (RSD %)7.2–9.2%2.2–6.4%

Spectrophotometric Assays for Activity Screening

Spectrophotometric methods are widely used for the initial screening of the biological activities of compounds, such as antioxidant potential. researchgate.netnih.gov These assays are popular due to their speed, low cost, reproducibility, and sensitivity. researchgate.netnih.gov They are typically based on measuring a change in color (and thus absorbance) when an antioxidant compound interacts with a specific reagent. nih.gov

Common spectrophotometric assays for antioxidant activity screening include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH, which has a deep violet color. nih.gov In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is scavenged, and the solution's color fades to yellow. The change in absorbance is measured with a spectrophotometer. nih.gov For the related compound 2,6,4'-Trihydroxy-4-methoxybenzophenone, the antioxidant activity on DPPH was reported with an IC50 of 10.57 µg/mL. chemfaces.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. nih.gov Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity. The results are often compared to a standard antioxidant like Trolox. nih.gov

Folin-Ciocalteu (FC) Assay : While primarily used to determine the total phenolic content, the FC assay is also considered an antioxidant capacity assay. The FC reagent contains phosphomolybdate and phosphotungstate, which react with phenolic compounds to form a blue-colored complex that can be quantified spectrophotometrically. nih.gov

Table 2: Principles of Common Spectrophotometric Assays for Antioxidant Screening

AssayPrincipleMeasured Change
DPPHScavenging of the stable DPPH free radical by an antioxidant.Decrease in absorbance as color changes from violet to yellow.
ABTSReduction of the ABTS radical cation (ABTS•+) by an antioxidant.Decrease in absorbance as color changes from blue-green to colorless.
Folin-CiocalteuReduction of a phosphomolybdate/phosphotungstate mixture by phenols.Increase in absorbance due to the formation of a blue complex.

Development of Advanced Detection Procedures for Research Applications

Modern research demands highly sensitive and specific analytical methods for the unambiguous identification and quantification of compounds in complex mixtures. The development of advanced detection procedures has been critical in the study of benzophenone derivatives.

Tandem mass spectrometry (MS/MS) is a cornerstone of advanced detection. nih.govnih.gov When coupled with a chromatographic system (LC-MS/MS), it provides two levels of mass filtering. The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented. The second stage analyzes the resulting product ions. This process creates a highly specific fragmentation pattern that serves as a chemical fingerprint, significantly reducing interferences and enhancing confidence in compound identification, even at trace levels. nih.govnih.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, represents another leap forward. nih.gov Instruments like the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites and characterizing compounds for which no analytical standards exist. This is particularly relevant for research applications exploring the biotransformation of parent compounds into various hydroxylated and demethylated forms. nih.gov

The table below shows example parameters for an advanced LC-ESI-QTOF method used for the analysis of a related trihydroxy-methoxybenzophenone isomer, illustrating the level of detail captured by such techniques.

Table 3: Example Parameters for an Advanced LC-ESI-QTOF Detection Method

ParameterSetting
InstrumentAgilent 6530 Q-TOF
Instrument TypeLC-ESI-QTOF
Ionization ModeNegative
MS LevelMS2 (Tandem MS)
Precursor m/z259.0616 [M-H]-
Collision Energy20 V / 40 V

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, the breakdown of molecules by light, is a primary transformation pathway for many organic compounds in the aquatic environment. For benzophenone-type UV filters, their inherent function is to absorb UV radiation, making their photostability and photodegradation byproducts a key area of environmental research. nih.gov

The primary photodegradation of benzophenones in aquatic environments can occur through two main mechanisms:

Direct Photolysis: This involves the direct absorption of UV light by the molecule, leading to its excitation and subsequent chemical breakdown.

Indirect Photolysis: This process is mediated by other substances in the water, known as photosensitizers, such as dissolved organic matter (DOM). These substances absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade the benzophenone (B1666685) molecule. nih.gov

In the case of BP-3, both direct and indirect photolysis play a role in its transformation in surface waters. nih.gov The contribution of each pathway depends on the concentration of dissolved organic carbon (DOC). At low DOC levels, reaction with hydroxyl radicals tends to be the dominant degradation process. As DOC levels increase, direct photolysis and reactions with the triplet states of chromophoric dissolved organic matter become more significant. nih.gov Given the structural similarity, it is plausible that 2,5,2'-Trihydroxy-4-methoxybenzophenone would follow similar photodegradation pathways, although the additional hydroxyl groups may alter its reactivity and the specific byproducts formed.

Biodegradation Processes in Aquatic and Terrestrial Ecosystems

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of pollutants from the environment. The biodegradability of benzophenone-type UV filters has been a subject of study, with findings suggesting that they are generally poorly biodegradable. nih.gov

Research into a range of benzophenone derivatives has indicated that their ultimate biodegradability, or mineralization, may be limited and dependent on their specific chemical structure. nih.gov One study investigating ten common benzophenones found that mineralization tended to occur only in derivatives where both aromatic rings contained substituents. nih.gov This suggests that the substitution pattern on the benzophenone core is a key determinant of its susceptibility to microbial degradation.

While specific studies on the biodegradation of this compound in aquatic and terrestrial ecosystems are lacking, studies on related compounds provide some context. For example, the anaerobic biodegradation of 2,4,5-trichlorophenoxyacetic acid, another aromatic compound, has been shown to proceed through sequential dehalogenation and side-chain cleavage reactions. nih.gov It is conceivable that the biodegradation of hydroxylated and methoxylated benzophenones could involve enzymatic reactions such as hydroxylation, demethylation, and ring cleavage, although the rates and specific microbial pathways are unknown for this compound. The presence of hydroxyl groups on the aromatic rings could potentially influence the initial steps of microbial attack.

Identification and Characterization of Degradation By-products

The identification of degradation by-products is crucial for a complete environmental risk assessment, as these transformation products can sometimes be more toxic or persistent than the parent compound.

For benzophenone-3, several degradation intermediates have been identified in laboratory studies. Upon reaction with hydroxyl radicals, BP-3 has been found to form methylated derivatives, benzoic acid, and benzaldehyde. nih.gov Another study on the degradation of a different methoxyphenol derivative by air and light identified 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone as a major degradation product, which subsequently degraded to 5-methoxyaurone and 6-methoxyflavone. nih.gov

As 2,5-dihydroxy-4-methoxybenzophenone is itself a metabolite of BP-3, its further degradation would lead to a new suite of by-products. nih.gov Given its structure, potential degradation pathways could involve the cleavage of the carbonyl bridge, further hydroxylation, or demethylation of the methoxy (B1213986) group, leading to the formation of various substituted phenols and benzoic acids. However, without specific experimental data, the exact identity and characteristics of the degradation by-products of this compound remain speculative.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. nih.gov These models integrate a compound's physicochemical properties with environmental parameters to estimate its likely concentrations in different environmental compartments such as water, soil, and air.

For benzophenone-type UV filters, their lipophilic character, indicated by their octanol-water partition coefficient (log K_ow), suggests a tendency to accumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment. nih.gov The persistence of a chemical in the environment is often characterized by its degradation half-life (DT50). Benzophenones are generally considered to be persistent, with long reported half-lives in aquatic systems. nih.gov

While no specific environmental fate models or persistence assessments have been published for this compound, the principles of environmental fate modeling can be applied to estimate its likely behavior. The presence of additional hydroxyl groups compared to BP-3 would likely increase its water solubility and potentially alter its partitioning behavior. However, without experimental data on its degradation rates and partitioning coefficients, any modeling efforts would be highly uncertain. A comprehensive persistence assessment would require dedicated studies to determine its degradation half-lives in water, soil, and sediment under various environmentally relevant conditions.

Future Research Directions and Academic Prospects

Exploration of Novel Biological Targets and Mechanisms of Action

While direct biological data on 2,5,2'-Trihydroxy-4-methoxybenzophenone is limited, the activities of structurally similar benzophenones provide a clear roadmap for future investigations. Research has shown that various polyhydroxybenzophenone derivatives exhibit significant antitumor and antioxidant activities. tandfonline.com For instance, certain synthetic polyhydroxybenzophenones have demonstrated potent cytotoxicity against cancer cell lines, while others show strong antioxidant potential. tandfonline.com Furthermore, studies on related compounds like Benzophenone-3 and Benzophenone-8 have revealed that they can function as agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of adipogenesis and inflammation. nih.gov

Future research should, therefore, focus on screening this compound against these known targets. Key research questions would include:

Does it exhibit selective cytotoxicity towards cancer cells, and if so, what are the underlying mechanisms (e.g., apoptosis, cell cycle arrest)?

Can it modulate the activity of inflammatory enzymes like cyclooxygenases (COX), a target for some benzophenone (B1666685) derivatives designed with anti-inflammatory properties? nih.govmdpi.com

Does it interact with nuclear receptors like PPARγ, and what are the functional consequences of this interaction? nih.gov

A particularly compelling avenue is the investigation of its potential role as an endocrine-active chemical, given its origin as a metabolite of a widely used UV-screening agent. nih.gov Moreover, exploring novel mechanisms, such as the induction of cytoprotective enzymes like heme oxygenase-1 (HO-1), which has been observed for structurally related chalcones, could reveal unique therapeutic properties. nih.gov

Table 1: Potential Biological Targets for this compound Based on Related Compounds

Target/ActivityObserved in Related Compound(s)Potential ImplicationReference(s)
Antitumor ActivitySynthetic PolyhydroxybenzophenonesPotential as a lead compound for anticancer drug development. tandfonline.comrsc.org
Anti-inflammatory ActivityBenzophenone-thiazole derivativesInhibition of inflammatory pathways (e.g., via COX enzymes). nih.govmdpi.comnih.gov
PPARγ AgonismBenzophenone-3, Benzophenone-8Modulation of metabolic and inflammatory processes. nih.gov
Antioxidant ActivitySynthetic PolyhydroxybenzophenonesCellular protection against oxidative stress. tandfonline.com
Heme Oxygenase-1 (HO-1) InductionStructurally similar chalconesA novel anti-inflammatory and cytoprotective mechanism. nih.gov

Development of Advanced Synthetic Methodologies for Structure-Function Optimization

The ability to synthesize this compound and its analogues efficiently is crucial for detailed biological evaluation and for optimizing its structure to enhance desired activities. Classical methods for preparing the benzophenone scaffold include the Friedel-Crafts acylation and the Fries rearrangement. nih.govmdpi.com More modern approaches have utilized reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) for the synthesis of polyhydroxybenzophenones. researchgate.net

Future synthetic efforts should focus on methodologies that offer greater control and versatility. This includes:

Regioselective Synthesis: Developing methods to precisely control the placement of hydroxyl and methoxy (B1213986) groups on the aromatic rings, which is critical for establishing definitive structure-activity relationships (SAR). nih.govdrugdesign.org

Molecular Hybridization: Creating novel derivatives by combining the this compound scaffold with other pharmacophores. For example, attaching a thiazole (B1198619) nucleus has been shown to produce benzophenone derivatives with dual inhibitory action against edema and neutrophil recruitment. nih.govmdpi.com

Combinatorial Synthesis: Generating a library of analogues by systematically varying the substituents on the phenyl rings. This would allow for a comprehensive exploration of how different functional groups influence biological activity and selectivity.

These advanced synthetic strategies will be instrumental in optimizing the compound's structure to maximize its therapeutic potential and minimize any undesirable off-target effects.

Integration of Multi-Omics Data in Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace systems-level approaches. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to uncover the compound's mechanism of action from a holistic perspective. nih.gov Such approaches are increasingly used to understand the complex interactions of natural products and phenolic compounds with biological systems. nih.govacs.org

Key applications of omics technologies in this context include:

Proteomics: Chemical proteomics, using the benzophenone moiety as a photo-activated cross-linker, can be employed to identify the direct protein binding partners of the compound within a complex cellular lysate. nih.govspringernature.com This "photoprobe" approach provides an unbiased method for target identification.

Transcriptomics: Analyzing changes in global gene expression (e.g., via RNA-seq) in cells or tissues treated with the compound can reveal the cellular pathways that are modulated, offering clues about its downstream effects and mechanisms.

Metabolomics: This can be used to map the metabolic fate of this compound in biological systems, identifying further metabolites and understanding its biotransformation, which influences its bioavailability and activity. nih.govacs.org

By integrating data from these different omics layers, researchers can construct a detailed picture of the compound's molecular interactions, from direct target engagement to the resulting changes in gene expression and metabolic profiles. mdpi.com This integrated approach is essential for a thorough mechanistic elucidation.

Design of Next-Generation Benzophenone Derivatives with Enhanced Selectivity

The ultimate goal of studying a bioactive compound is often the development of new agents with improved efficacy and safety. The knowledge gained from structure-function optimization (10.2) and multi-omics analysis (10.3) will provide the foundation for the rational design of next-generation derivatives of this compound. The focus of this design process will be to enhance selectivity for specific, validated biological targets. bond.edu.au

For example, if proteomics studies confirm that the compound binds to a particular enzyme, medicinal chemists can design analogues that fit more precisely into the enzyme's active site, thereby increasing potency and reducing the likelihood of binding to other proteins. Similarly, if a specific nuclear receptor like PPARγ is identified as a key target, derivatives can be engineered to act as highly selective agonists or antagonists for that receptor, tailoring the biological response. nih.gov

This design-driven approach allows for the fine-tuning of the molecule's properties. By strategically modifying the benzophenone scaffold, it is possible to create new chemical entities with enhanced therapeutic indices, making them more suitable for further development. This strategy has been successfully applied to other compound classes, leading to the development of highly selective inhibitors for targets such as poly(ADP-ribose) polymerase (PARP). bond.edu.au

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.